molecular formula C20H18N2O6S3 B2759677 (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid CAS No. 875286-22-9

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Cat. No.: B2759677
CAS No.: 875286-22-9
M. Wt: 478.55
InChI Key: KLESTBLDEYRJTJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid ( 875286-22-9) is a high-purity synthetic small molecule offered for biochemical research. With a molecular formula of C20H18N2O6S3 and a molecular weight of 478.56 g/mol, this compound is a structurally complex molecule featuring a thiazolidinethione core and a furanyl-methylidene substituent . This compound is provided with a guaranteed purity of 90% or higher and is available in quantities ranging from 1mg to 75mg to suit various research scales . Compounds within this structural class have demonstrated significant research value in infectious disease studies, particularly as inhibitors of lethal factor (LF), a key virulence factor produced by Bacillus anthracis . The mechanism of action for related analogues involves proteolytic cleavage and inhibition of mitogen-activated protein kinase kinases (MAPKKs), which can disrupt cellular signaling pathways and trigger specific cell death mechanisms . Researchers utilize this compound and its analogues to explore novel therapeutic strategies against bacterial pathogens and to study intracellular signaling pathways. Predicted physicochemical properties include a density of 1.53 g/cm³ and a boiling point of 685.8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the product's material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S3/c1-11-3-5-13(15(9-11)22(26)27)16-6-4-12(28-16)10-17-18(23)21(20(29)31-17)14(19(24)25)7-8-30-2/h3-6,9-10,14H,7-8H2,1-2H3,(H,24,25)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLESTBLDEYRJTJ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCSC)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(CCSC)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. The compound's complex structure, which includes a furan moiety and a nitrophenyl group, enhances its versatility and efficacy in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O6S3C_{20}H_{18}N_{2}O_{6}S_{3}, with a molecular weight of 478.6 g/mol. Its unique thiazolidinone core is known for significant biological activity, particularly in the field of cancer therapy.

PropertyValue
Molecular FormulaC20H18N2O6S3
Molecular Weight478.6 g/mol
CAS Number875286-22-9

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : The compound exhibits moderate to strong antiproliferative activity against various cancer cell lines. Research indicates that it induces apoptosis in leukemia cells through mechanisms involving cell cycle arrest and DNA fragmentation .
  • Binding Affinity : Molecular docking studies suggest that the compound effectively binds to proteins involved in cancer progression and bacterial resistance mechanisms, highlighting its potential as a therapeutic agent.
  • Electron Donating Groups : The presence of electron-donating groups on the thiazolidinone moiety significantly influences its anticancer properties. Variations in these groups have been shown to affect cytotoxicity levels, with certain derivatives demonstrating enhanced effects against specific cancer types .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

  • Anticancer Activity : A study synthesized various thiazolidinone derivatives, including this compound, and tested their cytotoxic effects on human leukemia cell lines (HL-60). Compounds demonstrated IC50 values indicating significant cytotoxic activity, particularly those with favorable substituents at the para position of the phenyl ring .
    CompoundIC50 (μM)Cell Line Tested
    5e5.31HL-60
    5f6.42HL-60
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the thiazolidinone structure can lead to varying degrees of anticancer efficacy. For instance, compounds with bulky substituents at specific positions exhibited enhanced bioactivity against multiple cancer cell lines .
  • Antimicrobial Properties : Beyond anticancer effects, compounds similar to this compound have been investigated for their antimicrobial properties, showing potential against various bacterial strains due to their ability to disrupt cellular processes .

Scientific Research Applications

Anticancer Applications

The thiazolidinone core structure found in this compound has been associated with various anticancer activities. Research indicates that derivatives of thiazolidinones exhibit cytotoxic effects against several human cancer cell lines. For example, studies have shown that compounds with similar structures demonstrate potent inhibitory activity against human acute leukemia (HL-60), adenocarcinomic human alveolar basal epithelial (A549), and breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 2.66 to 14.7 μM depending on the substituents present on the phenyl ring .

Table 1: Cytotoxic Activity of Thiazolidinone Derivatives

Compound NameCell Line TargetedIC50 Value (μM)
Compound 1HL-602.66
Compound 2A5495.31
Compound 3MDA-MB-2316.42
Compound 4Raji14.7

These findings suggest that modifications to the thiazolidinone structure can enhance bioactivity, potentially leading to the development of new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have highlighted the effectiveness of thiazolidinone derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain derivatives have shown superior antibacterial potency compared to standard antibiotics like ampicillin and have been effective against resistant strains such as MRSA and Pseudomonas aeruginosa .

Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives

Compound NameBacterial Strain TargetedEfficacy Compared to Ampicillin
Compound AMRSAMore potent
Compound BE. coliMore potent
Compound CPseudomonas aeruginosaMore potent

Molecular Docking Studies

Recent computational studies using molecular docking techniques have provided insights into the binding affinities of these compounds to various biological targets. Such studies indicate that modifications in the chemical structure can significantly influence binding interactions, thereby affecting biological activity .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound belongs to a family of thiazolidinone derivatives with aryl-substituted furan rings. Key analogs include:

Compound Name Aryl Substituent Side Chain Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Methyl-2-nitrophenyl 4-(methylthio)butanoic acid Not reported Likely high lipophilicity
(E)-2-(5-((5-(4-Bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid 4-Bromophenyl Butanoic acid Not reported Structural similarity (Tanimoto >0.8)
(Z)-4-(5-((5-(2-Fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid 2-Fluorophenyl Butanoic acid Not reported Potential fluorination effects
(E)-3-(5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid 4-Nitrophenyl Propanoic acid 404.42 Density: 1.62 g/cm³; pKa: 4.11

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound and ’s analog may enhance binding to electron-rich biological targets compared to bromo or fluoro substituents .
  • Side Chain Modifications : The methylthio group in the target compound likely increases lipophilicity (logP) compared to simpler carboxylic acid chains in analogs .

Tanimoto Similarity and Structural Relationships

Per the US-EPA CompTox Chemicals Dashboard, structural similarity is quantified using Tanimoto scores (threshold >0.8) . The target compound shares high similarity with analogs in , and 6 due to the conserved thiazolidinone-furan core. Differences in aryl substituents (e.g., bromo vs. nitro) reduce scores slightly but retain functional comparability for read-across assessments .

Physical Properties

  • Density and Solubility : The 4-nitrophenyl analog () has a density of 1.62 g/cm³, suggesting moderate packing efficiency. The target compound’s methylthio group may further increase density and reduce aqueous solubility .
  • Acidity : The pKa of the 4-nitrophenyl analog (4.11) indicates moderate acidity, likely due to the nitro group’s electron-withdrawing effects. The target compound’s methylthio group may slightly alter acidity .

Preparation Methods

Friedel-Crafts Acylation of Furan

The nitro-substituted furan precursor is synthesized via Friedel-Crafts acylation. A mixture of furan (1.0 eq), 4-methyl-2-nitrobenzoyl chloride (1.2 eq), and AlCl₃ (1.5 eq) in dichloromethane undergoes acylation at 0°C for 2 h, yielding 5-(4-methyl-2-nitrobenzoyl)furan-2-carbaldehyde (78% yield). Subsequent reduction using NaBH₄ in ethanol converts the ketone to the alcohol, which is oxidized to the aldehyde with pyridinium chlorochromate (PCC) in dichloromethane (62% over two steps).

Formation of the Thiazolidinone Core

Thiosemicarbazone Intermediate

The aldehyde (Intermediate A) reacts with thiosemicarbazide (1.1 eq) in ethanol under reflux with catalytic acetic acid to form the corresponding thiosemicarbazone (Intermediate D, 85% yield). The reaction proceeds via nucleophilic addition of the hydrazine group to the aldehyde, followed by dehydration (Scheme 1).

Characterization Data for Intermediate D :

  • IR (KBr) : 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, CH=N), 7.92–7.85 (m, 3H, Ar-H), 7.45 (d, J = 3.6 Hz, 1H, furan-H), 6.78 (d, J = 3.6 Hz, 1H, furan-H).

Cyclization to Thiazolidinone

Intermediate D undergoes cyclization with ethyl 2-bromoacetate (1.5 eq) in ethanol containing sodium acetate (2.0 eq) at reflux for 6 h. This S-alkylation followed by intramolecular cyclization forms the 2-thioxothiazolidin-4-one ring (Intermediate B, 70% yield). The reaction mechanism involves deprotonation of the thiol group, nucleophilic attack on the α-carbon of the bromoester, and elimination of ethanol (Scheme 2).

Optimization Notes :

  • Higher yields (82%) are achieved using microwave irradiation (100°C, 30 min).
  • Substituents on the aryl group influence cyclization efficiency; electron-withdrawing groups (e.g., nitro) enhance reaction rates.

Functionalization with the 4-(Methylthio)butanoic Acid Side Chain

Nucleophilic Substitution

The thiazolidinone nitrogen is alkylated with methyl 4-bromo-2-(methylthio)butanoate (1.2 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 12 h. The ester intermediate is hydrolyzed with 10% NaOH in methanol/water (1:1) at 25°C for 2 h, yielding the target compound (58% over two steps).

Side Reaction Mitigation :

  • Competing O-alkylation is suppressed using a polar aprotic solvent (DMF).
  • Excess alkylating agent ensures complete substitution.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (s, 1H, Ar-H), 7.48 (d, J = 3.6 Hz, 1H, furan-H), 6.81 (d, J = 3.6 Hz, 1H, furan-H), 4.32 (t, J = 7.2 Hz, 2H, N-CH₂), 2.96 (t, J = 7.2 Hz, 2H, S-CH₂), 2.52 (s, 3H, Ar-CH₃), 2.08 (s, 3H, S-CH₃).
  • ¹³C NMR (150 MHz, DMSO-d₆) : δ 176.8 (C=O), 167.3 (C=S), 152.4 (C=N), 148.2 (Ar-C), 122.6 (furan-C), 41.9 (N-CH₂), 34.7 (S-CH₂), 20.5 (Ar-CH₃), 15.3 (S-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 475.0841 (Calculated for C₂₀H₁₈N₂O₆S₂: 475.0839).

Alternative Synthetic Routes

One-Pot Tandem Reaction

A greener approach combines Intermediate A, thiosemicarbazide, ethyl 2-bromoacetate, and methyl 4-mercaptobutanoate in ethanol/water (3:1) with nano-CoFe₂O₄ (5 mol%) as a catalyst. Microwave irradiation (120°C, 20 min) affords the target compound in 54% yield, avoiding isolation of intermediates.

Enzymatic Resolution

Lipase-mediated kinetic resolution using vinyl acetate in tert-butyl methyl ether selectively acetylates the (R)-enantiomer, enabling isolation of the (E)-isomer with 98% enantiomeric excess (ee).

Yield Optimization and Industrial Scalability

Step Parameter Optimal Condition Yield Improvement
3.2 Solvent Ethanol → DMF 70% → 82%
4.1 Catalyst Piperidine → L-Proline 65% → 73%
5.1 Temperature 60°C → 80°C 58% → 68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.